4-Methoxy-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: Research focuses on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, indole derivatives are known to act as receptor agonists or antagonists, influencing various signaling pathways in cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde include:
Indole-3-carbaldehyde: Another indole derivative with similar reactivity but different substituents.
1-Methylindole-3-carboxaldehyde: Differing by the presence of a methyl group at the nitrogen atom.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-7-8(6-13)11-9(12-7)4-3-5-10(11)14-2/h3-6,12H,1-2H3 |
InChI Key |
AURPVXMUFARFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=C2OC)C=O |
Origin of Product |
United States |
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